

A Technical Guide to 1-Boc-7-Azaindole: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Boc-7-azaindole**

Cat. No.: **B137363**

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For researchers and professionals in the field of drug discovery and organic synthesis, **1-Boc-7-azaindole** is a pivotal heterocyclic compound. Its unique structural features make it a versatile building block in the development of novel therapeutic agents. This guide provides an in-depth overview of its core physicochemical properties and illustrates its utility in synthetic chemistry.

Core Physicochemical Properties

1-Boc-7-azaindole, also known by its IUPAC name tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a protected form of 7-azaindole.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective reactions at other positions of the molecule.[1] The key quantitative data for this compound are summarized in the table below.

Identifier	Value	Reference
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂	[1][2][3]
Molecular Weight	218.25 g/mol	[1][2][3]
CAS Number	138343-77-8	[1][2][3]
Density	1.135 g/mL at 25 °C	[3]
Boiling Point	327.2±34.0 °C (Predicted)	[2]
Refractive Index	n _{20/D} 1.546	[3]

Synthetic Utility and Experimental Protocols

The strategic importance of **1-Boc-7-azaindole** lies in its role as a versatile intermediate. The Boc protecting group can be readily removed under acidic conditions to yield the parent 7-azaindole, which can then undergo further functionalization.^[1] This reactivity is fundamental to the synthesis of more complex molecules, including those with potential applications as anti-cancer and anti-inflammatory agents.^[1]

A common experimental procedure involving **1-Boc-7-azaindole** is its deprotection to reveal the reactive N-H of the pyrrole ring, which can then be used in subsequent cross-coupling reactions.

Experimental Protocol: Deprotection of **1-Boc-7-azaindole**

Objective: To remove the Boc protecting group from **1-Boc-7-azaindole** to yield 7-azaindole.

Materials:

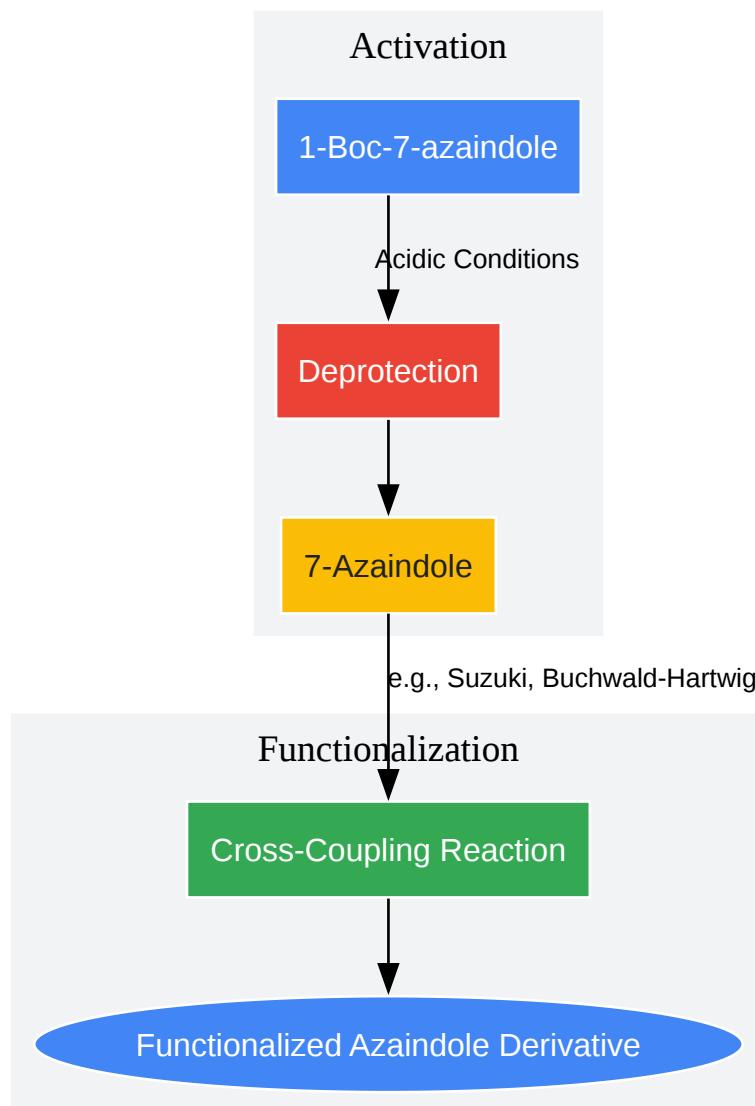
- **1-Boc-7-azaindole**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round bottom flask
- Separatory funnel

Procedure:

- Dissolve **1-Boc-7-azaindole** in dichloromethane in a round bottom flask.
- Add an excess of trifluoroacetic acid to the solution at room temperature.
- Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Evaporate the solvent to obtain the crude 7-azaindole product, which can be further purified by column chromatography if necessary.

Logical Workflow for Synthetic Application

The following diagram illustrates a typical synthetic workflow starting from **1-Boc-7-azaindole**, highlighting its role as a key intermediate in the synthesis of functionalized azaindole derivatives.



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Caption: Synthetic workflow from **1-Boc-7-azaindole** to a functionalized derivative.

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References

- 1. Buy 1-Boc-7-azaindole | 138343-77-8 [smolecule.com]
- 2. 138343-77-8 CAS MSDS (1-Boc-7-azaindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. N-Boc-7-氮杂吲哚 95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to 1-Boc-7-Azaindole: Properties and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137363#1-boc-7-azaindole-molecular-weight-and-formula>]

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